Cas no 1224055-17-7 (6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one)

6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one structure
1224055-17-7 structure
Product name:6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one
CAS No:1224055-17-7
MF:C9H8BrN3OS
Molecular Weight:286.148319244385
MDL:MFCD18632641
CID:1216982
PubChem ID:59258909

6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one 化学的及び物理的性質

名前と識別子

    • 6-bromo-4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
    • 1H-Indazole,6-bromo-4-methyl-
    • CTK5G0748
    • 6-bromo-4-methyl-2-(methylthio)-pyrido[2,3-d]pyrimidin-7(8H)-one
    • AK139889
    • RP04777
    • OR40121
    • SureCN1709837
    • AG-H-57715
    • 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
    • 1224055-17-7
    • SCHEMBL1983403
    • 6-bromo-4-methyl-2-(methylsulfanyl)-7h,8h-pyrido[2,3-d]pyrimidin-7-one
    • QHEMIXLWNUKUTQ-UHFFFAOYSA-N
    • 6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one
    • MDL: MFCD18632641
    • インチ: InChI=1S/C9H8BrN3OS/c1-4-5-3-6(10)8(14)12-7(5)13-9(11-4)15-2/h3H,1-2H3,(H,11,12,13,14)
    • InChIKey: QHEMIXLWNUKUTQ-UHFFFAOYSA-N
    • SMILES: CC1=C2C=C(C(=O)NC2=NC(=N1)SC)Br

計算された属性

  • 精确分子量: 284.95715g/mol
  • 同位素质量: 284.95715g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.2Ų
  • XLogP3: 2.1

6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
144577-1g
6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, 95%
1224055-17-7 95%
1g
$866.00 2023-09-07
TRC
B121190-500mg
6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
1224055-17-7
500mg
$ 1340.00 2022-06-07
Matrix Scientific
144577-5g
6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, 95%
1224055-17-7 95%
5g
$2598.00 2023-09-07
TRC
B121190-250mg
6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
1224055-17-7
250mg
$ 805.00 2022-06-07

6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one 関連文献

6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-oneに関する追加情報

Recent Advances in the Study of 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 1224055-17-7)

The compound 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 1224055-17-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold is recognized for its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. Recent studies have explored its utility in targeting various disease pathways, including cancer and inflammatory disorders.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of novel pyridopyrimidine derivatives. Researchers demonstrated that the bromo and methylthio substituents at the 6- and 2-positions, respectively, are critical for modulating the compound's reactivity and binding affinity to kinase domains. The study utilized computational docking and molecular dynamics simulations to predict interactions with target proteins, followed by in vitro validation using enzyme inhibition assays.

Another significant advancement was reported in a 2024 preprint on bioRxiv, where the compound was employed as a precursor for the development of selective JAK2 inhibitors. The research team optimized the synthetic pathway to achieve a high yield of the target molecule, which exhibited promising activity in preclinical models of myeloproliferative neoplasms. The study emphasized the importance of the methylthio group in enhancing metabolic stability and selectivity.

In addition to its applications in kinase inhibitor development, 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has been investigated for its potential in photodynamic therapy (PDT). A recent ACS Chemical Biology publication described its use as a photosensitizer precursor, where the bromo substituent facilitated post-functionalization with targeting moieties. The resulting conjugates demonstrated efficient singlet oxygen generation upon light irradiation, suggesting utility in targeted cancer therapy.

Despite these promising developments, challenges remain in the large-scale synthesis and formulation of derivatives based on this scaffold. A 2023 review in Organic Process Research & Development discussed optimization strategies for the bromination and methylation steps, which are often associated with low yields and impurity formation. The authors proposed alternative reagents and catalytic systems to address these limitations.

Looking ahead, the versatility of 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one positions it as a valuable building block for drug discovery. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and covalent inhibitors, leveraging its reactive handles for further diversification. The compound's unique structural features continue to inspire innovation in medicinal chemistry design.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd